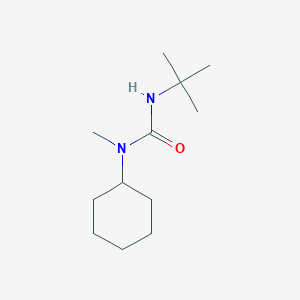
4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one is a chemical compound with the molecular formula C13H20O It is a derivative of naphthalene and is characterized by its unique structure, which includes a tetrahydro-naphthalene core with three methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the acid-catalyzed cyclization of a suitable precursor, such as a substituted cyclohexanone derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,4a,5,6-tetrahydro-3H-naphthalen-2-one: A similar compound with a slightly different structure.
7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one: Another related compound with distinct chemical properties.
Uniqueness
4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one is unique due to its specific arrangement of methyl groups and its tetrahydro-naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
17299-44-4 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4a,8,8-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-12(2)6-4-7-13(3)8-5-10(14)9-11(12)13/h9H,4-8H2,1-3H3 |
Clave InChI |
VWCYLGBRAAUCLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1=CC(=O)CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



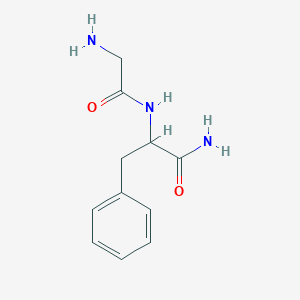
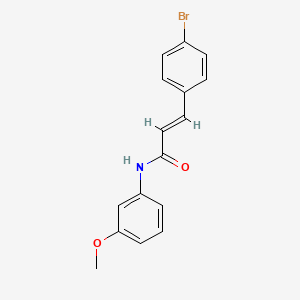
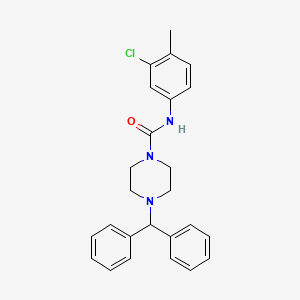
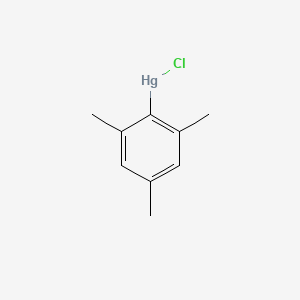
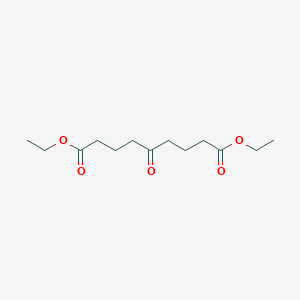
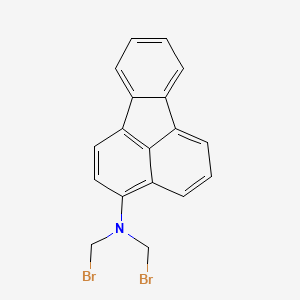
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)


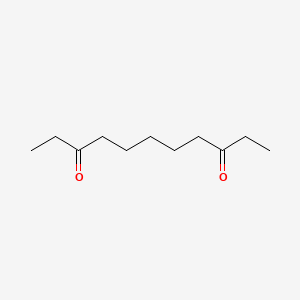
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
